molecular formula C8H5F3O2 B1593059 2-Hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 58914-34-4

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B1593059
CAS RN: 58914-34-4
M. Wt: 190.12 g/mol
InChI Key: YHYNJGHMBMXAFB-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.12 . It is a solid substance at room temperature . It is also known by other names such as 2-Formyl-5-(trifluoromethyl)phenol, 4-Formyl-3-hydroxybenzotrifluoride, and 4-(Trifluoromethyl)salicylaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can be represented as 1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a solid substance at room temperature . It has a molecular weight of 190.12 . Its InChI Key is YHYNJGHMBMXAFB-UHFFFAOYSA-N .

Scientific Research Applications

1. Synthesis of New Pyrazole Derivatives

  • Application Summary : This compound is used in the synthesis of new pyrazole derivatives, which have been studied for their anti-inflammatory and analgesic activities .
  • Methods of Application : The synthesis proceeds via cyclocondensation of 2-hydroxy-4-(trifluoromethyl)benzaldehyde with chloroacetone, forming 2-acetylbenzofuran. This compound is then treated with different aldehydes via the Claisen-Schmidt condensation to produce the corresponding chalcones .
  • Results or Outcomes : The resulting pyrazoline derivatives exhibited significant anti-inflammatory and analgesic activities. Docking modeling of selected active compounds correlated well with their anti-inflammatory test data .

2. Kinetic Studies and Pharmaceutical Intermediates

  • Application Summary : 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction. It is also used as a pharmaceutical intermediate .

3. Synthesis of Boronic Acid Derivatives

  • Application Summary : This compound can be used to synthesize boronic acid derivatives .

4. Synthesis of Phenolic Compounds

  • Application Summary : 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can be used in the synthesis of various phenolic compounds .

5. Synthesis of Boronic Acid Derivatives

  • Application Summary : This compound can be used to synthesize boronic acid derivatives .

6. Synthesis of Phenolic Compounds

  • Application Summary : 2-Hydroxy-4-(trifluoromethyl)benzaldehyde can be used in the synthesis of various phenolic compounds .

Safety And Hazards

2-Hydroxy-4-(trifluoromethyl)benzaldehyde is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H315, and H319 . The precautionary statements are P261, P271, and P280 .

properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYNJGHMBMXAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626169
Record name 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

CAS RN

58914-34-4
Record name 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of the product from step (i) (3.18 g) and lithium chloride (1.96 g) in DMF (30 ml) was heated at 150° C. for 5 h. The mixture was partitioned between diethylether and 2M hydrochloric acid, the organic layer dried, and the solvent evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with isohexane/diethylether 3:1, yield 2.30 g.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-4-trifluoromethyl benzaldehyde (Description 96; 18 g, 88 mmol) and lithium chloride (11.19 g; 264 mmol) in anhydrous N,N-dimethylformamide (100 ml) was heated at reflux for 3 hours. The mixture was cooled and poured into water (200 ml), then acidified by the addition of 1N HCl. The mixture was extracted with ether (3×200 ml) then the combined ether layers washed with water (2×500 ml), sat NaCl (100 ml), dried over Na2SO4, filtered and evaporated to give the title compound (16.25 g, 97%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
11.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of p-trifluoromethylphenol (7.1 g, 44 mmol) and 2,6-lutidine (1.9 g, 17.6 mmol) in toluene (80 mL) was slowly added SnCl4 (1.2 g, 4.4 mmol). The solution was stirred at room temperature for 20 minutes. Paraformaldehyde was added (3.2 g, 106 mmol) and the reaction was stirred at 110° C. for 12 hours. After cooling to room temperature, the reaction mixture was poured into water (250 mL), and adjusted to pH 1 with concentrated HCl. The mixture was extracted with diethyl ether (500 mL), and the organic layer was washed twice with saturated brine and dried over Na2SO4. The solvent was removed by rotary evaporation to leave a yellow oil. The oil was loaded onto a silica gel column and eluted with 6:1 hexane:ethyl acetate. The yield of product was 1.0 g (12%). 1H NMR (CDCl3): δ 7.21-7.91 (m, 12H), 9.91 (s, 1H), 11.32 (s, 1H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

5.0 g of 1-(methoxymethyl)-3-(trifluoromethyl)benzaldehyde was dissolved in 25 ml acetone, and 22 ml of 6 N hydrochloric acid was added. The mixture was reacted at room temperature for 3 hours, and water was added thereto, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evapaorated, to give 4.5 g of 2-hydroxy-4-(trifluoromethyl)benzaldehyde as a pale reddish orange oil.
Name
1-(methoxymethyl)-3-(trifluoromethyl)benzaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 10.0 g (0.042 mol) 2-methoxy-4-(trifluoromethyl)benzaldehyde, 5.3 g (0.126 mol) lithium chloride, and 50 mL of dimethylformamide was heated at 155° C. for 3 hours. The reaction mass was cooled, diluted with 100 mL of water, acidified with hydrochloric acid, and then extracted three times with 100 mL of ether. The ether extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated to provide 6.8 g of the product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-(trifluoromethyl)benzaldehyde
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2-Hydroxy-4-(trifluoromethyl)benzaldehyde
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2-Hydroxy-4-(trifluoromethyl)benzaldehyde
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Reactant of Route 6
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Citations

For This Compound
3
Citations
MF El Shehry, EF Ewies, EM Zayed - Russian Journal of General …, 2019 - Springer
A new series of coupled benzofuran derivatives that contain the trifluoromethyl group and pyrazole moiety is synthesized for evaluation of their anti-inflammatory and analgesic activities…
Number of citations: 26 link.springer.com
M Ikeshita, Y Tani, M Kitahara, Y Imai… - Bulletin of the Chemical …, 2023 - journal.csj.jp
A series of novel chiral platinum complexes 1–8 (R = 4-NEt 2 (1), 4-F (2), 5-CF 3 (3), 5-Cl (4), 5-OCF 3 (5), 4-CF 3 (6), 5-F (7), 5-MeO (8)) was prepared and their circularly polarized …
Number of citations: 2 www.journal.csj.jp
R Nandhini - 2021 - repository-tnmgrmu.ac.in
The pyrazole moiety is found as an integral structural unit in a variety of pharmacologically and agrochemically significant chemicals. The anti-inflammatory (celecoxib), anti-obesity (…
Number of citations: 2 repository-tnmgrmu.ac.in

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